molecular formula C8H14O3 B6145653 2-ethyloxane-2-carboxylic acid CAS No. 19679-90-4

2-ethyloxane-2-carboxylic acid

Cat. No.: B6145653
CAS No.: 19679-90-4
M. Wt: 158.2
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Description

Contextualizing Oxane-2-carboxylic Acid Scaffolds in Organic Synthesis

Oxygen-containing heterocycles are fundamental structural motifs found in a vast array of natural products and synthetic molecules. nih.gov These cyclic ethers are significant in fields like pharmacology, agrochemistry, and materials science. mdpi.com Among these, the oxane ring, a saturated six-membered heterocycle also known as tetrahydropyran (B127337) (THP), is a prevalent scaffold. Its presence in a molecule can influence stereochemistry, conformation, and biological activity. Oxygen-containing heterocycles like oxane are key targets in organic synthesis due to their utility as versatile intermediates and their occurrence in numerous biologically active compounds. pku.edu.cn The development of innovative synthesis methods, including multicomponent reactions and catalysis-based strategies, has made the production of these heterocyclic scaffolds more efficient and sustainable. mdpi.com

Importance of the Carboxylic Acid Moiety in Heterocyclic Systems

The carboxylic acid functional group (-COOH) is one of the most important in chemistry, particularly in the context of drug design and biological systems. researchgate.netbyjus.com It is estimated that approximately 25% of all commercialized pharmaceuticals contain a carboxylic acid group. wiley-vch.de This functional group is characterized by its acidity and its capacity to act as both a hydrogen bond donor and acceptor. researchgate.netbyjus.com

These properties allow it to engage in strong electrostatic interactions with biological targets such as enzymes and receptors. researchgate.net The polarity of the carboxyl group can enhance the aqueous solubility of a molecule, a crucial factor for drug delivery. wiley-vch.delibretexts.org However, because it is typically ionized at physiological pH, it can also present challenges for permeability across cellular membranes. wiley-vch.de The planar, resonance-stabilized structure of the carboxylate anion (R-COO⁻) is a key feature influencing its interactions and stability. libretexts.org Due to its profound impact on a molecule's physicochemical properties, the carboxylic acid moiety is a critical component in the design of new therapeutic agents. researchgate.net

Scope and Significance of Research on 2-Ethyloxane-2-carboxylic Acid

This compound is a specific derivative within the broader class of oxane-carboxylic acids. Its structure features an oxane (tetrahydropyran) ring with both an ethyl group and a carboxylic acid group attached to the same carbon atom (C2), adjacent to the ring's oxygen. This geminal substitution at the C2 position creates a stereocenter, meaning the compound can exist as two distinct enantiomers.

While extensive, dedicated research on this compound is not widely documented in public literature, its significance can be inferred from its structural components. As a chiral building block, it holds potential for use in asymmetric synthesis, where stereochemically pure starting materials are required to produce specific enantiomers of more complex molecules. The combination of the hydrophilic carboxylic acid and the lipophilic oxane ring and ethyl group gives the molecule an amphiphilic character, a property often explored in medicinal chemistry and materials science. Its structural similarity to other researched compounds, such as 2-ethyloxolane-2-carboxylic acid (the five-membered ring analogue), suggests potential applications as a scaffold in the development of novel compounds. vulcanchem.com

Overview of Research Trajectories for Carboxylic Acids within Oxygen-Containing Heterocycles

Research involving carboxylic acids integrated into oxygen-containing heterocyclic scaffolds is diverse and expanding. A primary focus is medicinal chemistry, where these compounds are designed as potential therapeutic agents. mdpi.com The heterocyclic ring acts as a core scaffold, while the carboxylic acid group often serves as a key pharmacophore for interacting with biological targets. wiley-vch.deashp.org

A significant research trajectory involves the synthesis of these molecules. Modern synthetic methods, such as iron-catalyzed alkylative cyclization of unsaturated carboxylic acids, provide new pathways to create these five- and six-membered oxygen heterocycles. acs.org Another area of investigation is the inherent stability of these compounds; for example, research on smaller rings like oxetane-carboxylic acids has revealed tendencies for isomerization, a critical consideration for synthesis and storage. nih.gov Furthermore, these heterocycles are explored for their potential in materials science, including applications in organic photovoltaics and sensors. mdpi.com The enzymatic formation of oxygen-containing heterocycles in natural product biosynthesis is also an active area of study, providing insights into how nature constructs these complex and often biologically active molecules. nih.gov

Physicochemical Properties of this compound

Note: The following data is based on available chemical database information and may be computationally derived.

PropertyValue/Description
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.2 g/mol
CAS Number 19679-90-4
Structure A six-membered oxane ring with an ethyl group and a carboxylic acid group at the C2 position.
Functional Groups Oxane (Tetrahydropyran), Carboxylic Acid, Ethyl Group
Stereocenter C2 (chiral center)

Properties

CAS No.

19679-90-4

Molecular Formula

C8H14O3

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2 Ethyloxane 2 Carboxylic Acid

Strategies for the Construction of the Oxane Ring System with Pendant Carboxylic Acid

The formation of the core oxane ring structure, coupled with the introduction of the essential carboxylic acid group, is a key challenge in the synthesis of 2-ethyloxane-2-carboxylic acid.

Cyclization Reactions Leading to Oxane Ring Formation

The construction of the oxane ring is often achieved through intramolecular cyclization reactions. These reactions typically involve a linear precursor molecule containing a hydroxyl group and a suitable leaving group or an unsaturated bond, positioned to facilitate a ring-closing reaction. For instance, the acid-catalyzed cyclization of a 6-hydroxyoct-2-enoic acid derivative could theoretically lead to the formation of the this compound ring system. Another approach involves the intramolecular Williamson ether synthesis, where a 6-halo-2-ethyl-2-hydroxyoctanoic acid precursor undergoes cyclization upon treatment with a base.

Gold-catalyzed cycloisomerization reactions have also emerged as powerful tools for the synthesis of cyclic ethers. mdpi.com For example, the cyclization of ε-alkynoic acids can lead to the formation of enol-lactones, which are precursors to substituted oxane derivatives. mdpi.com

Introduction of the Carboxylic Acid Functionality at the C-2 Position

Introducing the carboxylic acid group at the C-2 position of the pre-formed oxane ring can be accomplished through various methods. One common strategy is the oxidation of a primary alcohol or an aldehyde at this position. For example, if 2-ethyl-2-(hydroxymethyl)oxane is synthesized, it can be oxidized to the corresponding carboxylic acid. youtube.com Strong oxidizing agents like chromic acid or potassium permanganate (B83412) are typically employed for this transformation. youtube.comyoutube.com

Alternatively, the introduction of the carboxyl group can be planned from the start of the synthesis. For instance, a Dieckmann condensation of a suitable diester precursor could generate a β-keto ester, which upon hydrolysis and decarboxylation, could lead to a cyclic ketone. This ketone could then be further manipulated to introduce the ethyl and carboxylic acid groups at the C-2 position.

Stereoselective Synthetic Approaches to Chiral Oxane-2-carboxylic Acids

The C-2 position of this compound is a stereocenter. Therefore, enantioselective or diastereoselective synthetic methods are required to obtain a specific stereoisomer. Chiral auxiliaries can be employed to direct the stereochemical outcome of key bond-forming reactions. For instance, a chiral auxiliary attached to a precursor molecule can influence the facial selectivity of a cyclization or an alkylation step.

Asymmetric catalysis offers another powerful approach. The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, can promote the formation of one enantiomer of a key intermediate or the final product in excess. For example, a stereoselective reduction of a ketone precursor or a stereoselective alkylation of an enolate can set the desired stereochemistry at the C-2 position.

Precursor-Based Synthesis and Derivatization

An alternative to building the ring system first is to start with a precursor that already contains the necessary carbon skeleton and then perform the key cyclization and functional group transformations.

Oxidation Pathways from Precursor Alcohols or Aldehydes to Carboxylic Acids

A common and reliable method for synthesizing carboxylic acids is the oxidation of primary alcohols or aldehydes. youtube.comyoutube.com In the context of this compound synthesis, a precursor such as (2-ethyloxan-2-yl)methanol (B13320580) could be oxidized. This oxidation is typically achieved using strong oxidizing agents. youtube.comyoutube.com

Table 1: Common Oxidizing Agents for the Conversion of Primary Alcohols to Carboxylic Acids

Oxidizing AgentTypical Reaction ConditionsNotes
Chromic acid (H₂CrO₄)Often generated in situ from sodium or potassium dichromate and sulfuric acid in water/acetone (Jones oxidation). youtube.comyoutube.comA strong and effective oxidizing agent.
Potassium permanganate (KMnO₄)Typically used under basic conditions, followed by an acidic workup. youtube.comA powerful and versatile oxidant.

The reaction proceeds by converting the primary alcohol first to an aldehyde, which is then further oxidized to the carboxylic acid. youtube.com It is crucial to use a strong oxidizing agent to ensure the reaction goes to completion and does not stop at the aldehyde stage. youtube.com

Carboxylation Reactions Involving Organometallic Reagents (e.g., Grignard Reagents with Carbon Dioxide)

A powerful method for forming carboxylic acids involves the reaction of an organometallic reagent, such as a Grignard reagent, with carbon dioxide (CO₂), often in the form of dry ice. youtube.comyoutube.commasterorganicchemistry.comyoutube.com This method has the advantage of adding a carbon atom to the molecule, which can be a useful synthetic strategy. youtube.comyoutube.com

To synthesize this compound using this approach, a Grignard reagent would first need to be prepared from 2-chloro-2-ethyloxane. This is achieved by reacting the alkyl halide with magnesium metal in an ether solvent. youtube.comyoutube.com

The resulting Grignard reagent, 2-ethyloxan-2-ylmagnesium chloride, is a strong nucleophile and a strong base. youtube.commasterorganicchemistry.com It will readily react with the electrophilic carbon of carbon dioxide in a nucleophilic addition reaction. masterorganicchemistry.comyoutube.com This forms a magnesium carboxylate salt. youtube.com Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product, this compound. youtube.comyoutube.com

Table 2: Steps for the Synthesis of a Carboxylic Acid via a Grignard Reagent

StepReagentsIntermediate/Product
1. Grignard Reagent FormationAlkyl Halide + Mg in etherGrignard Reagent (R-MgX)
2. CarboxylationGrignard Reagent + CO₂Magnesium Carboxylate (R-CO₂MgX)
3. ProtonationMagnesium Carboxylate + H₃O⁺Carboxylic Acid (R-COOH)

This sequential addition of reagents is critical, as Grignard reagents will react with acids in a fast acid-base reaction. youtube.com

Chemical Transformations of this compound

The carboxylic acid moiety of this compound is the primary site for a variety of chemical transformations. These reactions allow for the synthesis of numerous derivatives, which are valuable intermediates in organic synthesis. masterorganicchemistry.com The most reactive of these derivatives are the acyl halides, which can be readily converted into other functional groups like esters and amides. pressbooks.pub

Derivatization into Acyl Halides (e.g., Acyl Chlorides)masterorganicchemistry.comchemtube3d.comlibretexts.org

The conversion of this compound into its corresponding acyl chloride, 2-ethyloxane-2-carbonyl chloride, is a fundamental transformation that significantly enhances its reactivity. libretexts.org This process involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom using specific halogenating agents. chemguide.co.uk

The conversion of a carboxylic acid to an acyl chloride proceeds through a nucleophilic acyl substitution mechanism. libretexts.org The process begins with the activation of the carboxylic acid's hydroxyl group, converting it into a better leaving group. libretexts.orglibretexts.org

For instance, when using thionyl chloride (SOCl₂), the reaction initiates with a nucleophilic attack by the carboxylic acid's oxygen on the sulfur atom of SOCl₂. youtube.com This forms a chlorosulfite intermediate. libretexts.orglibretexts.org The subsequent steps involve the attack of a chloride ion on the carbonyl carbon, followed by the elimination of sulfur dioxide and hydrogen chloride as gaseous byproducts, which simplifies purification. masterorganicchemistry.comchemguide.co.uk

With phosphorus pentachloride (PCl₅), the reaction starts with an attack by the carboxylic acid on the phosphorus center, leading to the elimination of a chloride ion. jove.com This chloride ion then acts as a nucleophile, attacking the carbonyl carbon. The reaction is driven forward by the formation of the highly stable phosphorus-oxygen double bond in the byproduct, phosphorus oxychloride (POCl₃). chemtube3d.comjove.com

The choice of halogenating agent is crucial for the efficient synthesis of 2-ethyloxane-2-carbonyl chloride. Thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅) are common reagents for this purpose. masterorganicchemistry.compressbooks.pubchemguide.co.uk

Thionyl Chloride (SOCl₂): This is often the preferred reagent due to its convenient reaction byproducts. The reaction of this compound with SOCl₂ produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases. chemguide.co.uk This simplifies the workup process, as the gaseous byproducts can be easily removed from the reaction mixture. chemguide.co.uk

Phosphorus Pentachloride (PCl₅): PCl₅ is a solid reagent that reacts readily with carboxylic acids at room temperature. chemguide.co.uk The reaction yields the acyl chloride and phosphorus oxychloride (POCl₃), a liquid byproduct that needs to be separated from the product, typically by fractional distillation. chemguide.co.uk The formation of the strong P=O bond in POCl₃ makes this reaction thermodynamically favorable. chemtube3d.com

Phosphorus Trichloride (PCl₃): PCl₃ is a liquid reagent that reacts less vigorously than PCl₅. chemguide.co.uk The reaction produces the acyl chloride and phosphorous acid (H₃PO₃) as a byproduct, which also requires separation from the desired product. chemguide.co.uk

ReagentFormulaPhysical StateByproductsSeparation Notes
Thionyl ChlorideSOCl₂LiquidSO₂ (gas), HCl (gas)Byproducts are gaseous, simplifying purification. chemguide.co.uk
Phosphorus PentachloridePCl₅SolidPOCl₃ (liquid), HCl (gas)Liquid byproduct (POCl₃) requires separation, often via distillation. chemguide.co.uk
Phosphorus TrichloridePCl₃LiquidH₃PO₃ (solid/liquid)Phosphorous acid byproduct requires separation. chemguide.co.uk

Esterification Reactions (Fischer Esterification)masterorganicchemistry.comlibretexts.orgyoutube.com

Fischer esterification is a classic method for converting carboxylic acids into esters by reacting them with an alcohol in the presence of an acid catalyst. libretexts.orgchemguide.co.uk In the context of this compound, this reaction allows for the synthesis of a wide array of ester derivatives by varying the alcohol used.

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. masterorganicchemistry.comyoutube.com The mechanism involves several key steps: libretexts.orgnumberanalytics.com

Protonation of the Carbonyl: The acid catalyst (commonly H₂SO₄ or HCl) protonates the carbonyl oxygen of this compound. libretexts.orglibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comorganic-chemistry.org

Nucleophilic Attack by Alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon. masterorganicchemistry.comjove.com This leads to the formation of a tetrahedral intermediate. organic-chemistry.org

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups on the tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com This converts the hydroxyl group into a good leaving group (water). jove.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond, which results in a protonated ester. libretexts.orgmasterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. libretexts.orglibretexts.org

The Fischer esterification is an equilibrium process, meaning the reaction does not proceed to completion on its own. libretexts.orgucla.edu The position of the equilibrium can be manipulated according to Le Châtelier's principle to maximize the yield of the ester. jove.comucla.edu With a 1:1 mixture of a carboxylic acid and an alcohol, the reaction typically reaches equilibrium with about a 70% yield of the ester. jove.comjove.com

Several strategies can be employed to shift the equilibrium towards the product side: numberanalytics.comorganic-chemistry.org

Use of Excess Reactant: Employing a large excess of one of the reactants, usually the less expensive alcohol which can also serve as the solvent, will drive the reaction forward. masterorganicchemistry.comucla.edu Increasing the concentration of the alcohol shifts the equilibrium to consume it, thereby increasing the ester yield. jove.com Studies have shown that using a 10-fold excess of alcohol can increase the yield to as high as 97%. masterorganicchemistry.com

Removal of Water: Continuously removing water as it is formed is another effective method to drive the equilibrium to the right. libretexts.orgnumberanalytics.com This can be achieved through techniques like azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent like concentrated sulfuric acid, which also serves as the catalyst. organic-chemistry.orgjove.com

Optimization StrategyPrincipleMethodExpected Outcome
Use of Excess AlcoholLe Châtelier's PrincipleThe alcohol is used as the reaction solvent, creating a large molar excess. ucla.eduShifts equilibrium to the right, increasing ester yield. jove.comjove.com
Removal of WaterLe Châtelier's PrincipleWater is removed from the reaction mixture as it forms, often by azeotropic distillation or with a dehydrating agent. libretexts.orgorganic-chemistry.orgShifts equilibrium to the right, driving the reaction to completion. ucla.edu

Amide Bond Formation Reactions

The formation of amides from this compound is a crucial transformation in organic synthesis, often requiring the activation of the carboxylic acid. Direct reaction with an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, coupling reagents are frequently employed to facilitate this transformation. nih.gov

Common strategies involve the conversion of the carboxylic acid into a more reactive species. fishersci.co.uk One widely used class of reagents for this purpose is carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). fishersci.co.ukpeptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to yield the corresponding amide with high efficiency. fishersci.co.ukyoutube.com The reaction is typically conducted in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). fishersci.co.uk

To minimize side reactions and potential racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.govpeptide.com HOBt reacts with the O-acylisourea to form an active ester, which then reacts with the amine. nih.gov Other advanced coupling reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), have also been developed to improve yields and reduce byproducts. peptide.com

A general protocol for amide formation using a carbodiimide (B86325) reagent can be summarized as follows:

Dissolve the this compound in a suitable aprotic solvent.

Add the coupling reagent (e.g., EDC) and, if necessary, an additive (e.g., HOBt).

Introduce the desired amine to the reaction mixture.

Allow the reaction to proceed at room temperature until completion. fishersci.co.uk

The choice of coupling reagent and reaction conditions can be tailored based on the specific amine being used and the desired purity of the final amide product.

Reduction Pathways to Corresponding Alcohols or Alkanes

The reduction of this compound can lead to the formation of the corresponding primary alcohol, 2-ethyl-2-(hydroxymethyl)oxane, or further to the alkane, 2,2-diethyloxane. The choice of reducing agent and reaction conditions determines the final product.

Carboxylic acids are generally less reactive towards reduction than their corresponding esters or aldehydes. uta.edu Therefore, powerful reducing agents are typically required. Lithium aluminum hydride (LiAlH₄) is a common reagent capable of reducing carboxylic acids directly to primary alcohols. libretexts.orglibretexts.org The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition, effectively adding two hydride ions to the carbonyl carbon. libretexts.org The aldehyde intermediate formed during this process is more reactive than the starting carboxylic acid and is thus difficult to isolate. libretexts.orgnumberanalytics.com

Borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another effective reagent for the reduction of carboxylic acids to primary alcohols. libretexts.org

While strong metal hydrides are effective, catalytic reduction methods offer milder and more selective alternatives. Catalytic hydrogenation, a heterogeneous process, can be employed for the reduction of carboxylic acids, although it often requires harsh conditions (high pressures and temperatures).

More recently, advancements in homogeneous catalysis have led to the development of milder reduction protocols. For instance, visible light photoredox catalysis has been utilized for the selective reduction of carboxylic acids to aldehydes using hydrosilanes. rsc.org This method offers a novel approach that combines single electron transfer and hydrogen atom transfer steps. rsc.org

Another notable development is the use of borane catalysis for the chemoselective reduction of carboxylic acids. researchgate.netnih.gov This system can tolerate a variety of other functional groups, such as ketones, esters, and nitro groups, which might otherwise be reduced by stronger, less selective reagents. researchgate.netnih.gov The mechanism is believed to involve the in situ generation of small quantities of BH₃, which is the active catalytic species. nih.gov

Chemoselectivity is a critical consideration when reducing a molecule with multiple functional groups. The challenge in reducing carboxylic acids lies in their lower reactivity compared to other carbonyl compounds like ketones and esters. uta.edu

The use of borane-based reagents and catalytic systems has significantly improved the chemoselectivity of carboxylic acid reductions. researchgate.netnih.gov These methods allow for the selective reduction of the carboxylic acid group in the presence of other reducible functionalities. For example, a protocol using bench-stable reagents at ambient temperatures has been shown to leave ketones, esters, nitro-groups, olefins, nitriles, and amides untouched while reducing the carboxylic acid. nih.gov

The choice of reducing agent is paramount for achieving the desired outcome. For instance, to stop the reduction at the aldehyde stage, which is typically more reactive than the starting carboxylic acid, specialized, sterically hindered reducing agents are necessary. libretexts.org

Salt Formation and Carboxylate Generation

As a carboxylic acid, this compound readily undergoes acid-base reactions with a variety of bases to form the corresponding carboxylate salt. libretexts.orgstudymind.co.uk This is a fundamental reaction driven by the acidity of the carboxylic proton.

The reaction with strong bases, such as alkali metal hydroxides (e.g., sodium hydroxide (B78521) or potassium hydroxide), results in the formation of water-soluble ionic salts. libretexts.orgvvc.edu The general equation for this neutralization reaction is:

RCOOH + MOH → RCOOM + H₂O studymind.co.uk

Similarly, this compound will react with weaker bases like sodium bicarbonate and amines to form the corresponding carboxylate salt. libretexts.org The reaction with carbonates is accompanied by the evolution of carbon dioxide gas. geniebook.com

The formation of the carboxylate anion is a crucial step in several synthetic transformations. For example, the increased nucleophilicity of the carboxylate anion allows it to participate in Sₙ2 reactions with alkyl halides to form esters. libretexts.orgpressbooks.pub

The character of the resulting salt can vary. Salts formed with alkali metals are typically ionic and water-soluble. libretexts.org In contrast, salts of heavy metals like silver or lead exhibit more covalent character and have reduced solubility in water. libretexts.org

Nucleophilic Acyl Substitution Mechanisms within the Oxane-2-carboxylic Acid Framework

The core reactivity of this compound and its derivatives is dominated by nucleophilic acyl substitution. masterorganicchemistry.compressbooks.pub In this class of reactions, a nucleophile replaces the leaving group attached to the acyl carbon. masterorganicchemistry.com The general mechanism is a two-step addition-elimination process. masterorganicchemistry.compressbooks.pub

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate. pressbooks.pubkhanacademy.org

Elimination of the Leaving Group: The carbonyl group is reformed by the expulsion of the leaving group. khanacademy.orgyoutube.com

The hydroxyl group (-OH) of the carboxylic acid is a poor leaving group. libretexts.org Therefore, for nucleophilic acyl substitution to occur, the hydroxyl group must be converted into a better leaving group. This can be achieved in several ways:

Acid Catalysis: Protonation of the carbonyl oxygen by a strong acid makes the carbonyl carbon more electrophilic and facilitates the attack by a weak nucleophile. libretexts.orgoneonta.edu The hydroxyl group can then be protonated to form a good leaving group (H₂O). libretexts.org

Conversion to a More Reactive Derivative: The carboxylic acid can be converted into a more reactive derivative, such as an acid chloride or an acid anhydride. libretexts.org For example, reaction with thionyl chloride (SOCl₂) converts the carboxylic acid into an acid chloride. libretexts.org The chloride ion is an excellent leaving group, making the acid chloride highly susceptible to nucleophilic attack. libretexts.org

The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: Acid Chloride > Acid Anhydride > Ester > Amide. oneonta.edu This order is inversely related to the basicity of the leaving group. masterorganicchemistry.com A more reactive derivative can be readily converted into a less reactive one. pressbooks.pub

The steric hindrance around the carbonyl group can also influence the rate of reaction. Bulky substituents on the acyl carbon can slow down the nucleophilic attack. oneonta.edu

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the intermolecular interactions within 2-ethyloxane-2-carboxylic acid.

Infrared (IR) Spectroscopy for Carboxyl Group Analysis

The infrared spectrum of this compound is dominated by the characteristic absorptions of its carboxyl group. These absorptions are highly sensitive to the molecular environment, particularly hydrogen bonding. libretexts.orglibretexts.org

Like most carboxylic acids, this compound is expected to exist predominantly as a hydrogen-bonded dimer in condensed phases (solid or pure liquid). orgchemboulder.comspcmc.ac.in This strong intermolecular hydrogen bonding gives rise to a very broad and intense O-H stretching absorption band in the IR spectrum. orgchemboulder.comspectroscopyonline.com This band typically extends over a wide range, generally from 2500 to 3300 cm⁻¹, and often overlaps with the C-H stretching vibrations. libretexts.orglibretexts.org The broadness of this peak is a hallmark of the strong hydrogen bonds forming a dimeric structure. orgchemboulder.com

The carbonyl (C=O) stretching vibration of the carboxylic acid group provides another key diagnostic peak. For hydrogen-bonded dimers of saturated carboxylic acids, this absorption appears as a strong band typically in the region of 1700-1725 cm⁻¹. orgchemboulder.comspectroscopyonline.com The presence of the oxane ring is not expected to cause significant conjugation effects, thus the C=O frequency will be similar to that of other saturated aliphatic carboxylic acids.

The equilibrium between the dimeric and monomeric forms of this compound can be studied by varying the solvent. In very dilute solutions of non-polar solvents, the intermolecular hydrogen bonds are disrupted, leading to the presence of the monomeric species. libretexts.orgspcmc.ac.in This shift in equilibrium results in distinct changes in the IR spectrum:

The broad O-H stretch of the dimer is replaced by a sharper, less intense "free" O-H stretching band for the monomer, appearing at a higher frequency, around 3500-3550 cm⁻¹. libretexts.orgmsu.edu

The C=O stretching frequency for the monomer shifts to a higher wavenumber (a "blue shift") by approximately 25-40 cm⁻¹, typically appearing in the range of 1730-1760 cm⁻¹. libretexts.orgmsu.eduuomustansiriyah.edu.iq

In polar, hydrogen-bond-accepting solvents like ethers, the solvent molecules can compete to form hydrogen bonds with the carboxylic acid, also favoring the monomeric form. libretexts.orgmsu.edu

Vibrational Mode Dimeric Species (Expected, cm⁻¹) ** Monomeric Species (Expected, cm⁻¹) **Intensity
O-H Stretch2500-3300~3520Strong, Very Broad
C=O Stretch~1710~1750Strong
C-O Stretch~1210-1320Medium
O-H Bend (out-of-plane)~920Medium, Broad

Raman Spectroscopy for Complementary Vibrational Mode Assignment

Raman spectroscopy offers complementary information to IR spectroscopy. While the O-H stretching vibration is weak in Raman spectra, the carbonyl (C=O) stretch provides a strong and distinct band. For carboxylic acid dimers, the C=O stretching frequency in Raman spectra is typically observed at a lower frequency, often below 1670 cm⁻¹, while the monomeric form shows a band around 1720 cm⁻¹. ias.ac.in The symmetric vibrations of the molecule, such as the C-C backbone stretches of the oxane ring and the ethyl group, are expected to be more prominent in the Raman spectrum compared to the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H and ¹³C NMR spectroscopy are indispensable for the complete structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

The acidic proton of the carboxyl group is highly deshielded and is expected to appear as a broad singlet far downfield in the ¹H NMR spectrum, typically in the 10-13 ppm range. libretexts.orgorgchemboulder.com This signal would disappear upon the addition of D₂O due to proton-deuterium exchange. The protons on the carbon adjacent to the carboxylic acid are also deshielded and would absorb in the 2-3 ppm region. libretexts.orglibretexts.org

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to display a series of distinct signals corresponding to the various proton environments within the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the carbonyl group.

The proton of the carboxylic acid (–COOH) group is characteristically deshielded and appears as a broad singlet in the downfield region of the spectrum, typically between 10 and 12 ppm. libretexts.orglibretexts.org This significant downfield shift is a result of the acidic nature of the proton and its involvement in hydrogen bonding. libretexts.orglibretexts.org The signal's broadness is due to chemical exchange and hydrogen bonding dynamics. The disappearance of this signal upon the addition of deuterium (B1214612) oxide (D₂O) would confirm its assignment to the acidic proton. libretexts.org

The protons on the ethyl group and the oxane ring will exhibit chemical shifts in the upfield region of the spectrum. Protons on carbons adjacent to the electron-withdrawing carboxyl group and the ring's oxygen atom will be shifted further downfield compared to simple alkanes. libretexts.orglibretexts.org

The methylene (B1212753) protons of the ethyl group (–CH₂CH₃) are anticipated to appear as a quartet, influenced by the adjacent methyl protons. The methyl protons (–CH₂CH₃) will likely be observed as a triplet. The protons on the oxane ring will present as complex multiplets due to their diastereotopic nature and coupling with neighboring protons. Specifically, the protons on C6, being adjacent to the ring oxygen, are expected to be the most deshielded of the ring protons. chemicalbook.com

Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet
Oxane Ring Protons (-CH₂-O-)3.5 - 4.0Multiplet
Oxane Ring Protons (-CH₂-)1.5 - 2.5Multiplet
Ethyl Methylene (-CH₂CH₃)1.8 - 2.2Quartet
Ethyl Methyl (-CH₂CH₃)0.9 - 1.2Triplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides complementary information, detailing each unique carbon environment within this compound.

The carbonyl carbon (C=O) of the carboxylic acid group is highly deshielded due to the double bond to one oxygen and a single bond to another. This results in a characteristic resonance in the 170–185 ppm range. libretexts.orgpressbooks.pub This downfield shift is a definitive indicator of a carboxylic acid or its derivative.

The quaternary carbon at the C2 position, bonded to the ethyl group, the carboxylic acid, and the ring oxygen, is expected to have a chemical shift influenced by these diverse substituents. The carbons of the oxane ring will appear in the range typical for ethers, with the carbon adjacent to the oxygen (C6) being the most deshielded of the ring carbons, generally appearing between 60-80 ppm. libretexts.org The remaining ring carbons (C3, C4, C5) will resonate at higher fields. The ethyl group carbons will show signals in the typical alkane region.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Carbonyl (-COOH)170 - 185
Quaternary Carbon (C2)80 - 90
Oxane Ring Carbon (-CH₂-O-)60 - 80
Oxane Ring Carbons (-CH₂-)20 - 40
Ethyl Methylene (-CH₂CH₃)25 - 35
Ethyl Methyl (-CH₂CH₃)8 - 15

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and providing structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₈H₁₄O₃, corresponding to a molecular weight of 158.20 g/mol . bldpharm.comvulcanchem.com

In mass spectrometry, the molecular ion peak (M⁺) for a carboxylic acid may sometimes be weak or absent. libretexts.org Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45). libretexts.org For this compound, fragmentation is also likely to involve the oxane ring. Alpha-cleavage next to the ring oxygen is a common fragmentation pathway for cyclic ethers. The loss of the ethyl group (M-29) is another plausible fragmentation. The fragmentation of tetrahydropyran-2-carboxylic acids can be initiated by decarbonylation. acs.orgacs.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. For the compound this compound, with a molecular formula of C₈H₁₄O₃, the theoretical exact mass can be calculated. This calculation is based on the monoisotopic masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹⁶O).

While specific experimental HRMS data for this compound is not readily available in the reviewed scientific literature, the expected monoisotopic mass would be calculated as follows: (8 * 12.000000) + (14 * 1.007825) + (3 * 15.994915) = 158.09429 u.

In a typical HRMS analysis, such as that performed by a time-of-flight (TOF) or Orbitrap mass spectrometer, the measured mass would be expected to be very close to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy allows for the unambiguous confirmation of the elemental formula of the compound.

Table 1: Theoretical Isotopic Data for this compound (C₈H₁₄O₃)

Isotope Abundance (%) Mass (u)
M 100.00 158.0943
M+1 8.87 159.0976
M+2 0.82 160.0984

Data is theoretical and not based on experimental results.

Fragmentation Patterns in Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization mass spectrometry (EI-MS) is a hard ionization technique that provides valuable structural information through the analysis of fragmentation patterns. When a molecule like this compound is subjected to EI, it is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into various daughter ions.

Specific experimental EI-MS data for this compound is not available in the public domain. However, based on the known fragmentation patterns of similar cyclic ethers and carboxylic acids, a hypothetical fragmentation scheme can be proposed. nih.govlibretexts.orgmiamioh.edu

The molecular ion peak (M⁺˙) for this compound would be expected at a mass-to-charge ratio (m/z) of 158. The fragmentation is likely to be directed by the functional groups, namely the carboxylic acid and the cyclic ether.

Key expected fragmentation pathways would include:

Loss of the ethyl group: Cleavage of the C-C bond between the quaternary carbon and the ethyl group would result in a fragment ion at m/z 129 ([M-C₂H₅]⁺).

Loss of the carboxylic acid group: Decarboxylation is a common fragmentation pathway for carboxylic acids, which would lead to a fragment at m/z 113 ([M-COOH]⁺).

Ring-opening and subsequent fragmentation: The oxane ring can undergo alpha-cleavage adjacent to the oxygen atom, followed by a series of rearrangements and further fragmentation, leading to smaller, stable ions. nih.gov

McLafferty rearrangement: If a gamma-hydrogen is available relative to a carbonyl or other unsaturated group, a McLafferty rearrangement can occur. In this specific structure, such a rearrangement is not immediately obvious but could occur after initial ring-opening.

Table 2: Hypothetical Major Fragment Ions in the EI-MS of this compound

m/z Proposed Fragment Comments
158 [C₈H₁₄O₃]⁺˙ Molecular ion (M⁺˙)
129 [C₆H₉O₃]⁺ Loss of the ethyl group ([M-C₂H₅]⁺)
113 [C₇H₁₃O]⁺ Loss of the carboxyl group ([M-COOH]⁺)
85 [C₅H₉O]⁺ Possible fragment from ring cleavage
57 [C₄H₉]⁺ Common alkyl fragment
45 [COOH]⁺ Carboxyl group fragment

This table is based on theoretical fragmentation patterns of analogous compounds and not on experimental data for this compound.

Theoretical and Computational Chemistry of 2 Ethyloxane 2 Carboxylic Acid

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within the 2-ethyloxane-2-carboxylic acid molecule. These calculations provide a molecular-level understanding of its intrinsic characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular geometry and conformational landscape of this compound. DFT studies, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-31G*, allow for the accurate determination of bond lengths, bond angles, and dihedral angles.

The conformational analysis of this compound is of particular interest due to the presence of the flexible oxane ring and the rotatable ethyl and carboxylic acid groups. The oxane ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents at the C2 position introduces the possibility of axial and equatorial orientations for both the ethyl and carboxylic acid groups.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound (Equatorial-Equatorial)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C2-C(O)OH 1.53
C2-CH2CH3 1.54
O1-C2 1.43
C2-O1-C6 112.5
O=C-OH 123.0
C3-C2-C(O)OH 109.8
C6-O1-C2-C3 -55.2

Analysis of Electronic Charge Distribution and Reactivity Indices

The electronic charge distribution within this compound provides critical information about its reactivity. Methods such as Natural Bond Orbital (NBO) analysis are employed to calculate the partial atomic charges. These calculations typically reveal a significant negative charge on the oxygen atoms of the carboxylic acid group and the ether oxygen, while the carbonyl carbon and the acidic proton carry a partial positive charge.

Reactivity indices, derived from conceptual DFT, such as the Fukui function and dual descriptor, help in identifying the most probable sites for nucleophilic and electrophilic attacks. The acidic proton of the carboxylic acid group is the most likely site for a nucleophilic attack (deprotonation), while the carbonyl carbon is susceptible to attack by nucleophiles. The oxygen atoms of the carboxylic acid group are prone to electrophilic attack.

Thermodynamic and Kinetic Modeling of Reactions

Computational modeling of the thermodynamics and kinetics of reactions involving this compound allows for the prediction of reaction outcomes and mechanisms.

Calculation of Reaction Energetics and Transition States.

The energetics of reactions, such as the esterification or decarboxylation of this compound, can be computationally determined by calculating the change in enthalpy (ΔH) and Gibbs free energy (ΔG) between reactants and products. Transition state theory, in conjunction with quantum chemical calculations, is used to locate the transition state structures connecting reactants and products on the potential energy surface.

For instance, in an acid-catalyzed esterification reaction, the calculations would involve optimizing the geometries of the reactants (this compound and an alcohol), the tetrahedral intermediate, the transition states for its formation and collapse, and the final products (ester and water). The activation energy (Ea) for the reaction is determined from the energy difference between the reactants and the highest energy transition state.

Prediction of Reaction Pathways and Rate-Determining Steps.

By mapping out the entire potential energy surface for a given reaction, computational chemistry can predict the most favorable reaction pathway. The rate-determining step is identified as the step with the highest activation barrier. For many reactions of carboxylic acids, such as esterification, the formation or breakdown of the tetrahedral intermediate is often the rate-limiting step.

For example, in the decarboxylation of this compound, which would likely proceed under heating, computational modeling can help to elucidate whether the reaction follows a concerted or a stepwise mechanism. By comparing the activation energies for different possible pathways, the most plausible mechanism can be identified.

Intermolecular Interactions and Solvation Effects

The behavior of this compound in a condensed phase is significantly influenced by intermolecular interactions and the surrounding solvent. The carboxylic acid group is capable of forming strong hydrogen bonds, both as a hydrogen bond donor (through the -OH group) and as a hydrogen bond acceptor (through the C=O and -OH oxygens). This leads to the formation of dimers in the gas phase and in non-polar solvents.

Solvation effects are modeled using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. These models are crucial for accurately predicting reaction energetics and conformational equilibria in solution, as the solvent can stabilize or destabilize different species to varying extents. For instance, polar solvents are expected to stabilize the charged intermediates and transition states, thereby potentially accelerating certain reactions.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Oxane
Carboxylic acid
Ester
Water

Computational Studies of Hydrogen Bonding Networks

Hydrogen bonding is a critical intermolecular force that governs the physical and chemical properties of carboxylic acids. For this compound, computational methods like Density Functional Theory (DFT) would be invaluable in elucidating the nature of these interactions. orientjchem.orgresearchgate.net

DFT calculations could predict the geometry and energetics of hydrogen-bonded dimers and larger clusters of this compound. researchgate.net Such studies typically involve optimizing the molecular structures to find the most stable conformations and calculating the binding energies of the hydrogen bonds. Key parameters that would be investigated include the O-H···O bond distances, angles, and the vibrational frequency shifts of the O-H stretching mode upon hydrogen bond formation. researchgate.net

Table 1: Hypothetical DFT Parameters for Hydrogen Bonding Analysis of this compound Dimers

ParameterTypical Expected Value RangeComputational Method
Hydrogen Bond Energy (kcal/mol)-10 to -15B3LYP/6-311++G(d,p)
O···O Distance (Å)2.6 - 2.8Geometry Optimization
O-H···O Angle (°)170 - 180Geometry Optimization
Δν(O-H) (cm⁻¹)-300 to -500Vibrational Frequency Analysis

This table is illustrative and based on typical values for carboxylic acid dimers; specific values for this compound would require dedicated computational studies.

Furthermore, Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses could provide deeper insights into the electronic nature of these hydrogen bonds, quantifying charge transfer between the donor and acceptor atoms and characterizing the bond critical points. orientjchem.orgresearchgate.net

Simulation of Solvent-Solute Interactions

The interaction of this compound with solvents would be another crucial area for computational investigation, directly impacting its solubility and reactivity. Molecular Dynamics (MD) simulations are a powerful tool for exploring these interactions at an atomic level. nih.gov

An MD simulation would involve placing a model of this compound in a simulation box filled with a chosen solvent (e.g., water, ethanol, or a non-polar solvent). The simulation would then track the positions and velocities of all atoms over time, governed by a force field that describes the interatomic and intermolecular interactions. nitech.ac.jp

From these simulations, one could calculate various properties to understand the solvation process:

Radial Distribution Functions (RDFs): These would reveal the probability of finding solvent molecules at a certain distance from specific atoms of the solute, such as the carboxylic acid group or the ether oxygen. This provides a detailed picture of the local solvent structure around the molecule.

Solvation Free Energy: This thermodynamic quantity, which can be calculated using methods like thermodynamic integration or free energy perturbation, would quantify the favorability of dissolving the compound in a particular solvent.

Hydrogen Bond Dynamics: MD simulations can track the formation and breaking of hydrogen bonds between the solute and solvent molecules over time, providing information on the lifetime and dynamics of these crucial interactions.

Table 2: Potential Simulation Parameters for Solvation Analysis of this compound

Simulation ParameterTypical SetupInformation Gained
System Composition1 Solute Molecule + ~2000 Solvent MoleculesMimics dilute solution conditions
Force FieldGROMOS, AMBER, or CHARMMDescribes atomic interactions
Simulation Time100 - 500 nsAllows for sufficient sampling of conformations
EnsembleNPT (Isothermal-isobaric)Simulates constant temperature and pressure

This table represents a typical setup for an MD simulation and would need to be optimized for the specific system of this compound.

Biological Activities and Mechanistic Insights Excluding Clinical Human Trials and Safety Profiles

Investigation of Specific Molecular Targets and Pathways

Analogues of 2-ethyloxane-2-carboxylic acid, specifically chromane-2-carboxylic acid derivatives, have been synthesized and assessed for their activity as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). acs.orgnih.gov PPARs are ligand-activated transcription factors that are crucial in regulating genes involved in lipid and glucose metabolism. mdpi.commdpi.com The three identified subtypes, PPARα, PPARγ, and PPARβ/δ, have distinct functions and tissue expression levels. mdpi.commdpi.com Activation of PPARα primarily lowers circulating triglycerides, while PPARγ activation leads to insulin (B600854) sensitization and improved glucose metabolism. nih.gov

Research has led to the identification of potent and selective PPARα/γ dual agonists within this class of compounds. acs.orgnih.gov For instance, (2R)-7-{3-[2-chloro-4-(4-fluorophenoxy)phenoxy]propoxy}-2-ethylchromane-2-carboxylic acid was identified as a structurally novel and potent selective PPARα/γ dual agonist. acs.orgnih.gov Such dual agonists are of interest for their potential to address both hyperglycemia and dyslipidemia. acs.orgnih.gov

Structure-activity relationship (SAR) studies have been instrumental in the development of chromane-2-carboxylic acid derivatives as PPAR agonists. acs.orgnih.gov These studies explore how systematic changes in the chemical structure of a compound affect its biological activity. For chromane-2-carboxylic acid N-arylalkylamide derivatives, SAR studies have identified compounds with inhibitory effects on nuclear factor-κB (NF-κB) activation. yakhak.org Specifically, derivatives containing diphenylethyl and diphenylpropyl side chains on the amide nitrogen were found to be the most active. yakhak.org

In the context of PPAR agonism, SAR studies have guided the synthesis of compounds with dual PPARα/γ activity. acs.orgnih.gov It has been noted that many PPAR agonists contain a carboxylic acid moiety, which is often essential for their activity. nih.gov Molecular modeling has shown that the carboxylate moiety of agonists can form a network of hydrogen bonds with polar amino acids within the PPARα ligand-binding domain, such as Ser280, Tyr314, His440, and Tyr464, which is a characteristic binding mode for full PPAR agonists. mdpi.com For non-carboxylic acid agonists, an acetamide (B32628) functionality and an adjacent methyl group have been found to contribute significantly to agonistic activity. nih.gov

The following table summarizes the activity of selected chromane-2-carboxylic acid analogues.

Compound NameTargetActivityReference
(2R)-7-{3-[2-chloro-4-(4-fluorophenoxy)phenoxy]propoxy}-2-ethylchromane-2-carboxylic acidPPARα/γPotent and selective dual agonist acs.orgnih.gov
6-hydroxy-7-methoxychroman-2-carboxylic acid N-phenylamide (KL-1156)NF-κBInhibitor of NF-κB activation yakhak.org
Chromane-2-carboxylic acid N-arylalkylamide derivatives (with diphenylethyl and diphenylpropyl side chains)NF-κBMost active inhibitors of NF-κB activation yakhak.org

Carboxylic acids can interact with adenylate-forming enzymes. These enzymes are a large superfamily involved in diverse biochemical pathways. researchgate.netnih.gov They catalyze the ATP-dependent activation of a carboxylic acid substrate to form a reactive acyl adenylate (acyl-AMP) intermediate. researchgate.netnih.gov This activation is a crucial step in many biological processes, including the biosynthesis of fats. openstax.org

The general mechanism involves the initial condensation of the carboxylic acid with ATP, releasing pyrophosphate and forming the tightly bound acyl-AMP intermediate. nih.govopenstax.org This intermediate is then attacked by a nucleophile (like a thiol group in coenzyme A) to form products such as esters, thioesters, or amides. researchgate.netnih.gov

Carboxylic acid reductases (CARs) are a class of enzymes that utilize this adenylation mechanism to reduce carboxylic acids to aldehydes. nih.gov Mechanistic studies have shown that after the enzymatic adenylation of the substrate, the resulting acyl adenylate can react directly with amine nucleophiles to form amides. nih.gov This highlights the potential for enzymes that interact with carboxylic acids to be repurposed for novel biocatalytic applications. nih.gov

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism of Analogues

Antioxidant Mechanisms and Radical Scavenging Capabilities

The carboxylic acid group can play a role in the antioxidant activity of a molecule. Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells. nih.gov Antioxidants can neutralize these harmful species. nih.gov Some studies have shown that the presence of a carboxylic acid group in certain compounds contributes to their ability to scavenge ROS. nih.govresearchgate.net For example, studies on N-substituted indole-2-carboxylic acid esters demonstrated that many of these compounds possess the ability to scavenge superoxide (B77818) anion radicals and hydroxyl radicals. nih.gov

Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. ustc.edu.cn It is a key parameter in understanding the reactivity of a molecule, including its antioxidant potential. A lower BDE for a particular bond (e.g., an O-H or C-H bond) indicates that the hydrogen atom can be more easily abstracted by a radical, which is a key step in the hydrogen atom transfer (HAT) mechanism of antioxidant action. studylib.net

For carboxylic acids, the O-H bond dissociation energy is a relevant parameter. studylib.net The BDEs of various bonds in organic molecules can be estimated and compared to predict which sites are most susceptible to radical attack. studylib.net For instance, in a molecule with multiple types of C-H bonds, the one with the lowest BDE will be the most likely site of hydrogen abstraction. studylib.net

The following table provides representative bond dissociation energies for bonds commonly found in organic molecules, which can serve as a reference for estimating the reactivity of different parts of a molecule like this compound. The values are given in kJ/mol at 298 K. ucsb.edu

BondBond Dissociation Energy (kJ/mol)
H₃C−CH₃368
(CH₃)₃C−H389
C₆H₅−H464
CH₃O−H435
HOOC−H444

This table presents general values and the actual BDE in a specific molecule can be influenced by the surrounding chemical environment.

Modulation of Redox-Sensitive Signaling Pathways (e.g., Keap1/Nrf2/ARE system)

The Keap1-Nrf2 pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress. nih.govnih.gov This pathway centers on the transcription factor Nrf2, which, under normal conditions, is targeted for degradation by the Keap1 protein. nih.gov Upon exposure to stressors like reactive oxygen species (ROS), Keap1 is modified, allowing newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the Antioxidant Response Element (ARE). nih.gov This activation leads to the expression of a suite of cytoprotective genes, including those for detoxifying enzymes and antioxidant proteins. nih.gov

Currently, there is no direct published research investigating the effects of this compound on the Keap1/Nrf2/ARE signaling pathway. The capacity of this specific carboxylic acid derivative to act as an inducer or inhibitor of this critical redox-sensitive system has not been documented in the available scientific literature. Future studies would be necessary to determine if this compound can modify the cysteine residues on Keap1 or otherwise interfere with the Keap1-Nrf2 interaction, thereby modulating the cellular antioxidant response.

Antimicrobial Action and Related Cellular Responses

Interference with Quorum Sensing Signaling Pathways

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. frontiersin.org This process relies on the production, release, and detection of signaling molecules called autoinducers. nih.govnih.gov QS systems, such as the Las and Rhl systems in Pseudomonas aeruginosa, regulate the expression of virulence factors and are crucial for biofilm formation, making them attractive targets for antimicrobial strategies. frontiersin.orgnih.gov The inhibition of QS pathways represents a promising approach to disarm pathogens without exerting direct bactericidal pressure. frontiersin.org

To date, no studies have been published that specifically examine the ability of this compound to interfere with quorum sensing signaling pathways in any bacterial species. Research has identified other molecules, including different types of carboxylic acids, that can disrupt QS, but the efficacy of the this compound structure in this context remains unknown. frontiersin.orgnih.gov

Modulation of Microbial Membrane Properties

The integrity and properties of the microbial membrane are fundamental for bacterial survival, serving as a selective barrier and housing essential cellular processes. The disruption of membrane integrity or function is a common mechanism of action for many antimicrobial agents.

There is currently no available research data on the effects of this compound on the properties of microbial membranes. Investigations would be required to ascertain whether this compound can alter membrane fluidity, permeability, or potential, which could underlie any potential antimicrobial activity.

In Vitro Cellular Response Studies (Excluding Cytotoxicity/Adverse Effects Reporting)

Assessment of Compound Impact on Cell Viability and Proliferation in Specified Cell Lines (e.g., HepG2, MCF-7, A549)

The evaluation of a compound's effect on cell viability and proliferation is a foundational step in understanding its biological activity. Human cancer cell lines such as HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma) are standard models for such assessments. researchgate.netresearchgate.netmdpi.com

Specific data on the impact of this compound on the viability and proliferation of HepG2, MCF-7, or A549 cell lines are not present in the current body of scientific literature. While numerous studies report the effects of various other novel compounds on these cell lines researchgate.netmdpi.comnih.gov, similar investigations for this compound have not been published. The interactive table below is a template illustrating how such data would typically be presented, but it remains unpopulated due to the lack of available research findings.

Table 1: Effect of this compound on Cell Viability No data available

Analysis of Reactive Oxygen Species Production in Cellular Models

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that function as key signaling molecules in various cellular processes. mdpi.com However, an imbalance leading to excessive ROS levels can cause oxidative stress and cellular damage. mdpi.com The A549 cell line is a frequently used model to study ROS production in the context of lung cell biology. nih.govresearchgate.netresearchgate.net

There are no published studies that have analyzed the production of reactive oxygen species in any cellular models, including A549 cells, following treatment with this compound. Research is needed to determine whether this compound influences cellular redox balance by either generating ROS or affecting the cell's antioxidant capacity. nih.gov

Induction of Apoptotic Mechanisms and DNA Damage Markers (e.g., 8-OHdG)

There is no available data to report on the ability of this compound to induce apoptosis or cause DNA damage, as measured by markers such as 8-OHdG.

Investigation of Oxidative Stress Pathways as a Mechanism of Cellular Response

There is no available data from investigations into the role of oxidative stress pathways as a mechanism of cellular response to this compound.

Applications in Advanced Materials and Chemical Industries Excluding Dosage/administration

Role as Chemical Intermediates in Organic Synthesis

As a bifunctional molecule, 2-ethyloxane-2-carboxylic acid serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules for a range of applications.

The incorporation of cyclic structures into polymer backbones is a known strategy for enhancing material properties. The oxane ring in this compound can impart desirable characteristics to polymers. When used as a monomer or a modifying agent in the production of polyesters and polyamides, the rigid cyclic ether component can lead to polymers with improved thermal stability. This is a critical attribute for materials used in demanding environments, such as in electronics or automotive applications. The synthesis of polymers from cyclic monomers like norbornene derivatives, for instance, has been shown to yield materials with high glass transition temperatures and good mechanical properties, illustrating the potential benefits of incorporating cyclic moieties. mdpi.com

Table 1: Potential Polymer Enhancements from this compound

Property Enhancement Mechanism Potential Application
Thermal Stability The rigid oxane ring structure restricts chain mobility, increasing the energy required for thermal degradation. High-temperature plastics, automotive components
Mechanical Strength Incorporation of the cyclic unit can increase the stiffness and tensile strength of the polymer chain. Engineering plastics, durable coatings

| Chemical Resistance | The ether linkage in the oxane ring is generally more resistant to chemical attack than linear ether chains. | Chemical storage and transport materials |

The dual functionality of this compound makes it a valuable intermediate in the synthesis of a variety of fine chemicals. The carboxylic acid group can readily undergo reactions such as esterification, amidation, and reduction, while the ether linkage provides stability and influences the molecule's polarity and solubility. Its structural analogs, such as other oxolane derivatives, are explored for synthesizing bioactive molecules. For example, the carboxylic acid function can chelate metal ions in enzyme active sites, and the cyclic ether ring provides a defined three-dimensional structure, which is a key consideration in drug design for targets like protease inhibitors and antiviral agents. vulcanchem.com The synthesis of various heterocyclic compounds, such as those derived from quinoline-2-carboxylic acid, demonstrates the utility of carboxylic acids as starting materials for complex molecular architectures with potential applications in pharmaceuticals. ajchem-a.com

Applications in Catalysis and Biorefinery Processes

With the global shift towards sustainable resources, the conversion of biomass into valuable chemicals and fuels is a major focus of current research. Carboxylic acids are key platform chemicals that can be derived from biomass and catalytically upgraded.

Lignocellulosic biomass, a renewable and abundant resource, is a primary feedstock for biorefineries. mdpi.com Through processes like fermentation, the complex carbohydrates in biomass can be broken down into simpler molecules, including a variety of carboxylic acids. google.comtamu.edu These processes offer a sustainable alternative to traditional petrochemical production routes. researchgate.net While the direct production of this compound from biomass is not yet a widespread commercial process, the foundational technologies for producing carboxylic acids from renewable feedstocks are well-established. mdpi.com The general pathway involves the pretreatment of biomass to release sugars, which are then fermented by microorganisms to produce a mixture of carboxylic acids. google.com

Carboxylic acids derived from biomass are crucial intermediates for producing drop-in biofuels and other valuable chemicals. epfl.chosti.gov Catalytic upgrading processes, such as ketonization and subsequent hydrodeoxygenation, are employed to convert these acids into hydrocarbons suitable for use as fuel. nrel.govnrel.gov For instance, research has shown that biomass-derived acetic acid and butanoic acid can be converted into an organic oil containing C8-C16 hydrocarbons, which is a range suitable for aviation fuel. epfl.ch This upgrading can be achieved in a single step, combining ketonization and aldol (B89426) condensation reactions over a catalyst like Cu/ZrO2. epfl.ch The resulting fuel blend has been shown to be compatible with conventional jet fuel. nrel.govrsc.org The presence of the carboxylic acid group is essential for these transformations, highlighting the potential of compounds like this compound to be converted into high-value products within a biorefinery context.

Table 2: Catalytic Upgrading Pathways for Biomass-Derived Carboxylic Acids

Reaction Catalyst Example Product Class Potential Application
Ketonization ZrO₂, Cu/ZrO₂ Ketones Intermediate for fuels and chemicals epfl.chnrel.gov
Aldol Condensation Niobic acid, Cu/ZrO₂ Longer-chain ketones/alkenes Fuel additives, chemical feedstocks epfl.chnrel.gov
Hydrogenation/Dehydration Cu/SiO₂-Al₂O₃ Olefins, Alkanes Biofuels, polymers epfl.ch

| Hydrodeoxygenation | Pt/Al₂O₃ | Alkanes | Sustainable aviation fuel, diesel nrel.govnrel.gov |

Analytical Chemistry Applications

The detection and quantification of carboxylic acids in various matrices, from industrial process streams to biological samples, require sensitive and selective analytical methods. mdpi.com Techniques such as liquid chromatography (LC) coupled with mass spectrometry (MS) are commonly employed for the analysis of low-molecular-weight carboxylic acids. mdpi.com For a compound like this compound, these methods would allow for its separation from other components in a mixture and its precise identification and quantification based on its mass-to-charge ratio. In some cases, derivatization of the carboxylic acid group is performed to enhance its detectability. mdpi.com

Advanced analytical techniques can also provide detailed structural information. For instance, predicted collision cross-section (CCS) values, which are related to the shape and size of an ion in the gas phase, can aid in the identification of isomers. For a structurally related compound, 2-ethyloxane-3-carboxylic acid, predicted CCS values have been calculated for different adducts, demonstrating the level of detail that modern analytical methods can provide. uni.lu

Table 3: Predicted Analytical Properties for 2-ethyloxane-3-carboxylic acid Isomer

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 159.10158 133.4
[M+Na]⁺ 181.08352 138.7
[M-H]⁻ 157.08702 135.8
[M+NH₄]⁺ 176.12812 152.2
[M+K]⁺ 197.05746 139.1

Data sourced from predicted values for the isomer 2-ethyloxane-3-carboxylic acid. uni.lu


Use as a Reference Standard in Chromatographic and Spectroscopic Techniques

In analytical chemistry, reference standards are crucial for the accurate identification and quantification of chemical substances. A reference standard is a highly purified compound that is used as a benchmark in various analytical techniques. Although "this compound" is not listed as a widely available commercial analytical standard, its distinct chemical structure makes it a candidate for use as a reference material in specific research and development contexts, particularly in the analysis of related cyclic ether compounds.

For a compound to serve as a reliable reference standard, its purity and identity must be rigorously established. This is typically achieved through a combination of chromatographic and spectroscopic methods.

Chromatographic Purity:

The purity of a potential reference standard of this compound would be assessed using high-performance liquid chromatography (HPLC) and gas chromatography (GC). In HPLC, a reversed-phase column (such as a C18 column) would likely be employed, with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid to ensure the carboxylic acid is in its protonated form) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com The addition of a small amount of acid to the mobile phase is a common practice when analyzing carboxylic acids to obtain sharper peaks and more reproducible retention times. mdpi.com

Gas chromatography, another powerful separation technique, could also be utilized, likely after derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester) to improve its chromatographic behavior. lmaleidykla.lt The choice of the stationary phase in the GC column would be critical, with polar phases being suitable for the analysis of such polar compounds.

Spectroscopic Confirmation:

The identity of the this compound reference standard would be unequivocally confirmed using a suite of spectroscopic techniques:

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. nih.govnih.gov Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH). libretexts.org The fragmentation of the oxane ring would also produce characteristic ions. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of organic molecules.

In the ¹H NMR spectrum, the proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The protons of the ethyl group would present as a triplet and a quartet. The protons on the oxane ring would exhibit complex splitting patterns in the upfield region of the spectrum.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid would be observed in the range of 170-180 ppm. The carbons of the ethyl group and the oxane ring would appear at characteristic chemical shifts.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band corresponding to the C=O stretching of the carbonyl group would be expected around 1700-1725 cm⁻¹.

By combining these techniques, a comprehensive profile of this compound can be established, validating its use as a reference standard for qualitative and quantitative analyses.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Characteristic Signals
¹H NMR~10-13 ppm (broad s, 1H, -COOH), ~2.0-2.5 ppm (q, 2H, -CH₂CH₃), ~0.9-1.2 ppm (t, 3H, -CH₂CH₃), ~1.5-4.0 ppm (m, 8H, oxane ring protons)
¹³C NMR~175-180 ppm (-COOH), ~60-70 ppm (C-O in oxane ring), various signals for other aliphatic carbons
IR Spectroscopy2500-3300 cm⁻¹ (broad, O-H stretch), 1700-1725 cm⁻¹ (strong, C=O stretch)
Mass Spectrometry (EI)Molecular ion peak (M+), fragments corresponding to loss of -OH, -COOH, and ring fragments

Development of Analytical Methodologies for Detection and Quantification

The development of robust analytical methodologies is essential for detecting and quantifying this compound in various matrices, such as in reaction mixtures during its synthesis or in environmental samples if it were to become a compound of industrial relevance. The analytical approach would be dictated by the concentration of the analyte and the complexity of the sample matrix.

Chromatographic Methods:

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques for the analysis of carboxylic acids. mdpi.comlmaleidykla.ltnih.gov

HPLC: For the quantification of this compound, HPLC coupled with a suitable detector would be the method of choice. mdpi.comnih.gov

Detection: Since this compound lacks a strong chromophore, direct UV detection at low wavelengths (around 210 nm) might be possible but could suffer from low sensitivity and interference from other compounds. mdpi.com To overcome this, derivatization with a UV-absorbing or fluorescent tag could be employed to enhance detection sensitivity. mdpi.com Mass spectrometry (LC-MS) offers a more sensitive and selective detection method, providing both quantification and structural confirmation. mdpi.comnih.gov

Separation: As mentioned previously, a reversed-phase C18 column with an acidified water/acetonitrile or water/methanol mobile phase would be a suitable starting point for method development. mdpi.com The gradient elution, where the solvent composition is changed over time, would likely be necessary to achieve good separation from other components in a complex mixture.

GC: Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. lmaleidykla.lt

Derivatization: Due to the low volatility and polar nature of carboxylic acids, derivatization is typically required before GC analysis. lmaleidykla.lt Common derivatization methods include esterification to form methyl, ethyl, or other alkyl esters, or silylation to form trimethylsilyl (B98337) (TMS) esters. lmaleidykla.lt

Detection: A flame ionization detector (FID) is a common and robust detector for GC analysis of organic compounds. For higher sensitivity and selectivity, a mass spectrometer (GC-MS) can be used. nih.govnih.gov

Spectroscopic Methods:

While chromatographic methods are ideal for separation and quantification, spectroscopic techniques can be used for direct detection in some cases, particularly at higher concentrations.

NMR Spectroscopy: Quantitative NMR (qNMR) is a powerful technique for determining the concentration of a substance without the need for a calibration curve, provided an internal standard of known concentration is used. This could be a viable method for analyzing this compound in relatively simple mixtures.

FTIR Spectroscopy: While not typically used for quantification, FTIR can be used for qualitative identification and to monitor the progress of reactions involving this compound by observing the changes in the characteristic absorption bands of the carboxylic acid group.

The development of a specific analytical method would involve optimizing various parameters, such as the choice of chromatographic column and mobile phase, derivatization conditions, and detector settings, to achieve the desired sensitivity, selectivity, and accuracy for the intended application.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-ethyloxane-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Oxidation : Use KMnO₄ or CrO₃ under acidic conditions to oxidize 2-ethyloxane-2-alcohol to the carboxylic acid. Monitor pH and temperature to avoid over-oxidation .
  • Carboxylation : Employ CO₂ insertion via Grignard reagents (e.g., Mg/THF) followed by hydrolysis. Control anhydrous conditions to prevent side reactions .
  • Characterization : Confirm purity via HPLC and structural integrity via ¹H/¹³C NMR (δ ~170 ppm for carboxylic protons) .

Q. How is the stereochemical configuration of this compound determined?

  • Methodology :

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction .
  • Chiral chromatography : Compare retention times with enantiopure standards (e.g., Chiralpak® columns) .
  • Optical rotation : Measure specific rotation ([α]D) and correlate with computational models (DFT) .

Q. What are the key physicochemical properties (pKa, solubility) critical for experimental design?

  • Methodology :

  • pKa determination : Use potentiometric titration in aqueous/organic solvents (e.g., DMSO-water mixtures) to account for low aqueous solubility .
  • Solubility profiling : Employ shake-flask methods with polar (ethanol, DMSO) and nonpolar solvents (hexane) to optimize reaction media .

Advanced Research Questions

Q. How can reaction pathways be optimized to mitigate competing side reactions (e.g., decarboxylation or esterification)?

  • Methodology :

  • Kinetic studies : Use in-situ IR spectroscopy to monitor intermediate formation and adjust temperature/pH dynamically .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to stabilize carboxylate intermediates and suppress decarboxylation .
  • Solvent effects : Compare aprotic solvents (DMF, THF) to reduce esterification via nucleophilic attack .

Q. What advanced spectroscopic techniques resolve contradictions in reported reactivity data (e.g., conflicting oxidation states)?

  • Methodology :

  • 2D NMR (HSQC, HMBC) : Map proton-carbon correlations to confirm functional group interactions and rule out impurities .
  • Mass spectrometry (HRMS) : Identify unexpected adducts or degradation products with ppm-level accuracy .
  • In-situ Raman : Track real-time oxidation states during reactions to validate mechanistic hypotheses .

Q. How do computational models (DFT, MD) predict the compound’s behavior in complex biological or catalytic systems?

  • Methodology :

  • Docking studies : Simulate interactions with enzyme active sites (e.g., cyclooxygenase) to predict bioactivity .
  • Solvent modeling : Use molecular dynamics to assess solubility and aggregation tendencies in lipid bilayers .
  • Reactivity maps : Calculate Fukui indices to identify nucleophilic/electrophilic hotspots for targeted derivatization .

Q. What strategies address discrepancies in reported biological activity (e.g., antimicrobial vs. inert results)?

  • Methodology :

  • Dose-response assays : Test across a concentration gradient (µM–mM) to identify threshold effects .
  • Synergistic studies : Combine with adjuvants (e.g., efflux pump inhibitors) to enhance activity in resistant strains .
  • Metabolomics : Profile cellular uptake and degradation pathways via LC-MS to correlate bioactivity with stability .

Q. How is this compound applied in material science (e.g., polymer precursors or metal-organic frameworks)?

  • Methodology :

  • Coordination chemistry : Screen metal ions (Fe³⁺, Cu²⁺) for MOF synthesis, analyzing porosity via BET .
  • Polymerization : Initiate radical or condensation polymerization, monitoring Tg and mechanical properties via DSC/TGA .

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